molecular formula C14H24BFLiNO3 B1501534 Lithium triisopropyl 2-(5-fluoropyridyl)borate CAS No. 1048030-49-4

Lithium triisopropyl 2-(5-fluoropyridyl)borate

Cat. No.: B1501534
CAS No.: 1048030-49-4
M. Wt: 291.1 g/mol
InChI Key: FQEAHNZSKQCBRK-UHFFFAOYSA-N
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Description

“Lithium triisopropyl 2-(5-fluoropyridyl)borate” is a chemical compound with the CAS Number: 1048030-49-4 . Its IUPAC name is lithium (5-fluoropyridin-2-yl)triisopropoxyborate . The compound has a molecular weight of 291.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 291.1 . It should be stored in a refrigerator .

Scientific Research Applications

Electrolyte Additive in Lithium Batteries

Lithium triisopropyl borates, including derivatives like tris[2H-hexafluoroisopropyl) borate, have been studied for their application as additives in lithium battery electrolytes. They demonstrate significant enhancements in conductivity of lithium salts, contributing to improved battery performance. For instance, electrolytes containing such compounds show high cycling efficiency and stability, making them suitable for use in lithium-ion cells with materials like LiMn2O4 and LiNi0.85Co0.15O2 (Sun et al., 2002).

Suzuki-Miyaura Coupling Reactions

The application of lithium triisopropyl borates in Suzuki-Miyaura coupling reactions has been documented. These borate species have shown stability against protodeboronation and can be conveniently stored at room temperature. This makes them practical for use in borylation and subsequent coupling of heterocycles with aryl halides (Oberli & Buchwald, 2012).

Enhancing Non-Flammability in Electrolytes

Research has also explored the role of lithium difluoro(oxalato)borate combined with compounds like tris(2,2,2-trifluoroethyl)phosphate in lithium-ion batteries. These combinations are introduced to create safer, non-flammable electrolytes, which is crucial for practical applications of lithium-ion batteries, particularly in high-temperature environments (Gu et al., 2020).

Stability in Lithium-Ion Cells

Lithium bis[5‐fluoro‐2‐olato‐1‐benzenesulfonato (2‐)‐O,O′]borate, a related compound, has been studied for its electrochemical stability as a salt in lithium-ion cell electrolytes. It has shown promising results in maintaining stability both anodically and cathodically, which is important for the longevity and safety of lithium-ion batteries (Barthel et al., 1998).

Antifungal Drug Synthesis

Lithium alkynyl(triisopropoxy)borates, closely related to lithium triisopropyl borates, have been utilized in the synthesis of antifungal drugs like terbinafine. This application demonstrates the versatility of lithium triisopropyl borate derivatives in pharmaceutical synthesis (Oh & Jung, 2000).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for detailed safety and handling information.

Properties

IUPAC Name

lithium;(5-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEAHNZSKQCBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)F)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682080
Record name Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048030-49-4
Record name Lithium (5-fluoropyridin-2-yl)tris(propan-2-olato)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium triisopropyl 2-(5-fluoropyridyl)borate
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Lithium triisopropyl 2-(5-fluoropyridyl)borate
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Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 4
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 5
Lithium triisopropyl 2-(5-fluoropyridyl)borate
Reactant of Route 6
Lithium triisopropyl 2-(5-fluoropyridyl)borate

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